6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Overview
Description
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H9FN2O2S and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure
The compound has been involved in the synthesis of heterocyclic compounds, particularly imidazothiazole derivatives, with research focusing on their synthesis and structural analysis. For instance, Shilcrat et al. (1991) detailed the regiospecific synthesis of related compounds, highlighting their structural characteristics through X-ray crystallography (Shilcrat et al., 1991).
Similarly, Šačkus et al. (2015) developed methods for the preparation of heterocyclic analogs of α-aminoadipic acid based on the imidazo[2,1-b][1,3]thiazole ring system, showcasing the versatility of these compounds in chemical syntheses (Šačkus et al., 2015).
Biological Activities and Applications
The compound and its derivatives have been evaluated for various biological activities. For example, Abignente et al. (1983) assessed the anti-inflammatory, analgesic, and antipyretic activities of related acids (Abignente et al., 1983).
In the field of antimicrobial research, Ur et al. (2004) synthesized derivatives of imidazo[2,1-b]thiazole and tested them for antimicrobial activity against various pathogens (Ur et al., 2004).
The compound's derivatives have also shown promise in the development of new pharmaceuticals, as evidenced by research into their potential as novel prodrugs and immunoregulatory agents. Coburn et al. (1981) synthesized derivatives and evaluated them as potential prodrugs for methimazole (Coburn et al., 1981).
Advanced Material Science and Analytical Applications
- Beyond biological applications, the compound has been studied for its potential in material science and analytical chemistry. Lambert et al. (2000) explored its derivatives for the selective detection of metal ions, which could have implications in environmental and analytical chemistry (Lambert et al., 2000).
Mechanism of Action
Target of Action
Compounds containing the imidazole and thiazole moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they interact with various cellular targets .
Mode of Action
It’s known that imidazole and thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Compounds containing imidazole and thiazole moieties have been found to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing imidazole and thiazole moieties have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQPIXKMFXXTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627621 | |
Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951908-85-3 | |
Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.